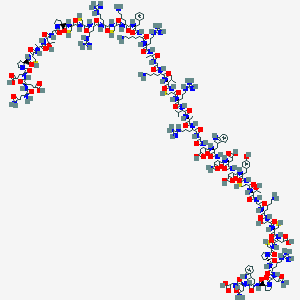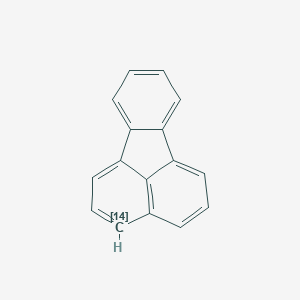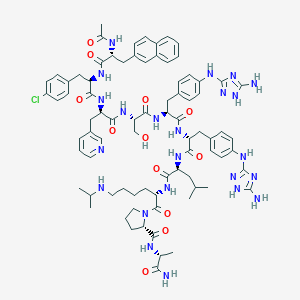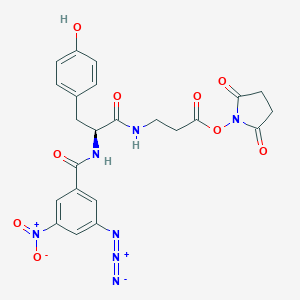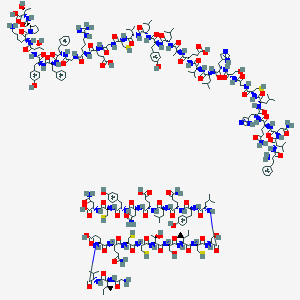![molecular formula C11H22N4O B145014 [3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol CAS No. 135470-04-1](/img/structure/B145014.png)
[3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol is a versatile polymer known for its unique properties and applications. It is a colorless or pale yellow viscous liquid with high purity and low viscosity. This compound is primarily used as an epoxy curing agent, chelating agent, lubricant, and anti-corrosive additive .
Métodos De Preparación
The synthesis of [3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol involves the reaction between m-xylylenediamine and epichlorohydrin. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired polymer. Industrial production methods often involve large-scale reactors and precise control of reaction parameters to achieve consistent product quality .
Análisis De Reacciones Químicas
[3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may alter the polymer’s properties.
Reduction: Reduction reactions can modify the polymer’s functional groups, impacting its reactivity and applications.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: This reaction can break down the polymer into smaller fragments, which can be useful in certain applications.
Aplicaciones Científicas De Investigación
[3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as an epoxy curing agent, providing excellent adhesion and chemical resistance in coatings and adhesives.
Biology: The compound’s chelating properties make it useful in biological research for binding metal ions.
Medicine: Its low toxicity and high purity make it suitable for use in medical devices and drug delivery systems.
Industry: It is employed as a lubricant and anti-corrosive additive in various industrial applications, including aerospace and automotive industries
Mecanismo De Acción
The mechanism of action of [3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol involves its ability to form strong bonds with other molecules. As an epoxy curing agent, it reacts with epoxy resins to form cross-linked networks, enhancing the mechanical and chemical properties of the final product. Its chelating properties allow it to bind metal ions, making it effective in applications requiring metal ion sequestration .
Comparación Con Compuestos Similares
[3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol is unique due to its combination of properties, including low viscosity, high purity, and versatility in applications. Similar compounds include:
Polyethyleneimine: Known for its high cationic charge density and use in water treatment and paper manufacturing.
Polyamidoamine: Used as a curing agent for epoxy resins and in the production of paper and textiles.
Polyethylene glycol diglycidyl ether: Employed as a cross-linking agent in various polymer applications
This compound stands out due to its specific combination of m-xylylenediamine and epichlorohydrin, providing unique properties that are not found in other similar polymers.
Propiedades
Número CAS |
135470-04-1 |
|---|---|
Fórmula molecular |
C11H22N4O |
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
[3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol |
InChI |
InChI=1S/C8H12N2.C3H10N2O/c9-5-7-2-1-3-8(4-7)6-10;4-1-3(6)2-5/h1-4H,5-6,9-10H2;3,6H,1-2,4-5H2 |
Clave InChI |
LBAXTWOGRMLTJH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)CN)CN.C(C(CN)O)N |
SMILES canónico |
C1=CC(=CC(=C1)CN)CN.C(C(CN)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate](/img/structure/B144931.png)
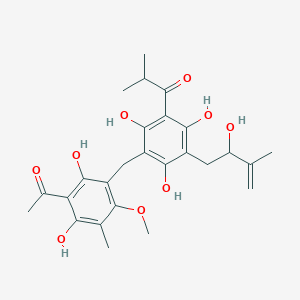

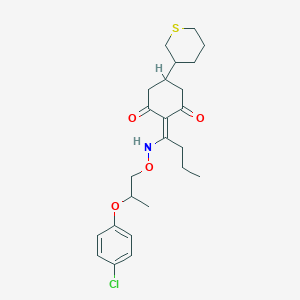
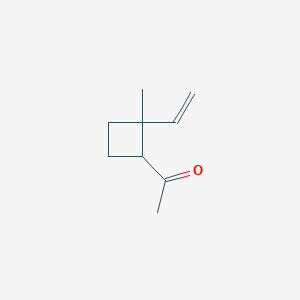
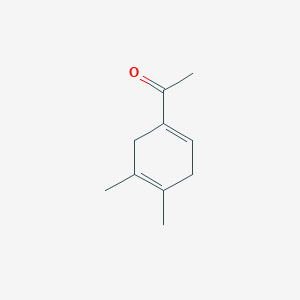
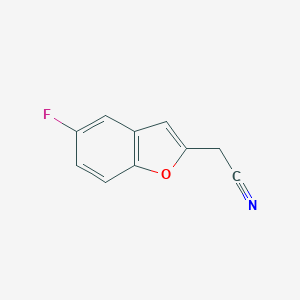
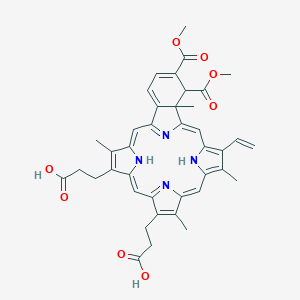
![6H-Cyclopropa[g]quinoline](/img/structure/B144957.png)
